molecular formula C48H40BP B099826 Tetraphenylphosphonium tetraphenylborate CAS No. 15525-15-2

Tetraphenylphosphonium tetraphenylborate

Cat. No.: B099826
CAS No.: 15525-15-2
M. Wt: 658.6 g/mol
InChI Key: QYFWPOPFFBCTLK-UHFFFAOYSA-N
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Description

Tetraphenylphosphonium tetraphenylborate is an organophosphorus compound that consists of a tetraphenylphosphonium cation and a tetraphenylborate anion. This compound is known for its stability and unique properties, making it useful in various scientific and industrial applications.

Scientific Research Applications

Tetraphenylphosphonium tetraphenylborate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Tetraphenylphosphonium tetraphenylborate (TPP-K) primarily targets the phenol-epoxide ring-opening reaction . The compound interacts with phenol and epoxide, playing a crucial role in the initiation and progression of the reaction .

Mode of Action

The mode of action of TPP-K involves a series of complex interactions. The reaction is initiated by breaking the P-B bond of TPP-K . The generated tetraphenylborate (TetraPB−) reacts with phenol to form a phenoxide ion . This ion then combines with tetraphenylphosphonium (TPP+) to produce the active species, tetraphenylphosphonium phenolate (TPP-OPh) . The phenoxide ion in TPP-OPh nucleophilically attacks the epoxide .

Biochemical Pathways

The biochemical pathway affected by TPP-K is the phenol–epoxide ring-opening reaction . The phenoxide ion in TPP-OPh nucleophilically attacks the epoxide, and simultaneously, the H atom in the phenolic OH group moves to the O atom of the ring-opened epoxide . The formed phenoxide ion binds to TPP+ again, and TPP-OPh is regenerated .

Result of Action

The result of TPP-K’s action is the successful initiation and progression of the phenol–epoxide ring-opening reaction . The reaction leads to the formation of tetraphenylphosphonium phenolate (TPP-OPh), which is an active species that further participates in the reaction .

Action Environment

The action of TPP-K can be influenced by the environment in which it is present. For instance, in dimethylsulfoxide (DMSO), the charge density on BPh4− and Ph4P+ ions is sufficiently high to influence the DMSO molecules’ orientation with respect to the cation and to the anion . This suggests that the environment can significantly impact the efficacy and stability of TPP-K.

Safety and Hazards

According to the safety data sheet, Tetraphenylphosphonium tetraphenylborate is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Future Directions

Based on the results of the phenol–epoxide ring-opening reaction study, it is possible to construct new design guidelines for latent hardening accelerators such as Tetraphenylphosphonium tetraphenylborate . The free energies of activation in the rate-determining steps could be manipulated by substituents introduced on the Ph group of TetraPB .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraphenylphosphonium tetraphenylborate can be synthesized by reacting tetraphenylphosphonium chloride with sodium tetraphenylborate in an organic solvent. The reaction typically occurs under mild conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of quaternary phosphonium salts and sodium tetraphenylborate. The reaction is carried out in the presence of water and an organic solvent, which helps in the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Tetraphenylphosphonium tetraphenylborate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tetraphenylphosphonium cation acts as a nucleophile.

    Oxidation and Reduction: The compound can undergo redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include phenol and epoxides. The reactions are typically carried out under mild conditions, often in the presence of a solvent such as dimethylsulfoxide .

Major Products Formed

One of the major products formed from the reaction of this compound with phenol is tetraphenylphosphonium phenolate. This product is formed through a nucleophilic attack by the phenoxide ion on the epoxide .

Comparison with Similar Compounds

Similar Compounds

  • Tetraphenylphosphonium chloride
  • Sodium tetraphenylborate
  • Tetraphenylphosphonium bromide

Uniqueness

Tetraphenylphosphonium tetraphenylborate is unique due to its stability and the ability to form stable complexes with various molecules. This makes it particularly useful in applications where stability and complex formation are crucial, such as in the production of anion-selective electrodes and in studies of ion-solvation behavior .

Properties

IUPAC Name

tetraphenylboranuide;tetraphenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B.C24H20P/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h2*1-20H/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFWPOPFFBCTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H40BP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431398
Record name Tetraphenylphosphonium tetraphenylborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15525-15-2
Record name Tetraphenylphosphonium tetraphenylborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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